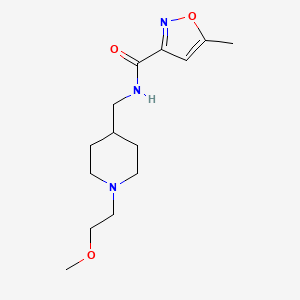

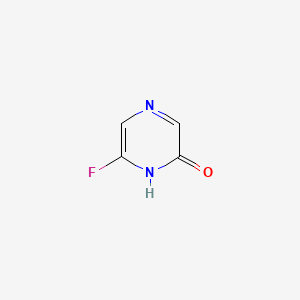

![molecular formula C22H19Cl2N3OS2 B2509406 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride CAS No. 1329971-42-7](/img/structure/B2509406.png)

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride” is a compound that is part of the benzothiazole family . Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including the compound , has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed using various techniques. The structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives have been studied. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have garnered attention due to their potential as anti-tubercular agents. Recent synthetic developments have led to the discovery of novel compounds with inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis) – the causative agent of tuberculosis. Researchers have compared the inhibitory concentrations of these newly synthesized molecules with standard reference drugs. Notably, the new benzothiazole derivatives exhibit promising inhibition potency against M. tuberculosis .

Anticancer Properties

The benzothiazole nucleus serves as a scaffold for synthesizing various pharmaceutical drugs. Among these, certain benzothiazole derivatives have demonstrated anticancer activity. Researchers have explored their potential in inhibiting cancer cell growth and metastasis. Further investigations are ongoing to elucidate the precise mechanisms underlying their anti-cancer effects .

Antibacterial and Antifungal Applications

Benzothiazole-based compounds have also shown antibacterial and antifungal properties. These derivatives may serve as leads for developing new antimicrobial agents. Their activity against bacterial and fungal pathogens makes them valuable candidates for drug discovery .

Anti-Inflammatory and Analgesic Effects

Thiazoles, including benzothiazole derivatives, have been associated with anti-inflammatory and analgesic activities. The presence of a thiazolidinone ring enhances these effects. Researchers have observed significant anti-inflammatory and analgesic activity in certain benzothiazole compounds .

Molecular Docking Studies

In silico studies involving molecular docking have explored the interactions between benzothiazole derivatives and specific protein targets. For instance, researchers have investigated the binding of these compounds to the DprE1 enzyme, a potential target for anti-tubercular drugs. Such studies aid in identifying potent inhibitors with enhanced anti-tubercular activity .

Other Potential Applications

Beyond the mentioned fields, benzothiazole derivatives continue to be investigated for their potential in diverse areas, including diabetes management, neuroprotection, and cardiovascular health. Their unique structural features make them versatile candidates for further exploration .

Mechanism of Action

Target of Action

The primary target of this compound is related to the treatment of tuberculosis . The compound has been found to have potent inhibitory effects against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .

Biochemical Pathways

The compound affects the biochemical pathways associated with the growth and replication of Mycobacterium tuberculosis. By inhibiting these pathways, the compound prevents the bacteria from proliferating, thereby helping to control the spread of the infection .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth. This leads to a decrease in the severity of the infection and helps the body’s immune system to control and eliminate the bacteria .

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-chlorobenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3OS2.ClH/c1-26-11-10-15-18(12-26)29-22(25-20(27)13-6-8-14(23)9-7-13)19(15)21-24-16-4-2-3-5-17(16)28-21;/h2-9H,10-12H2,1H3,(H,25,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQKOEMVMBEHHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

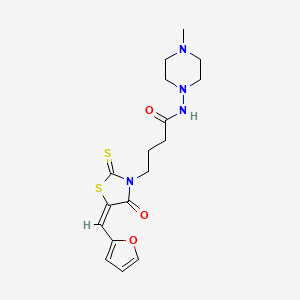

![4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide](/img/structure/B2509323.png)

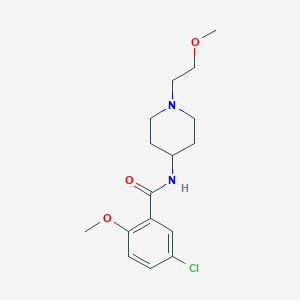

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2509328.png)

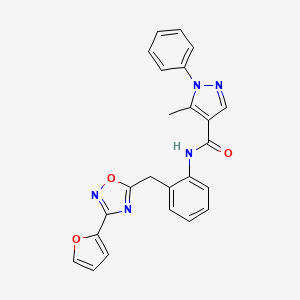

![4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/structure/B2509329.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2509336.png)

![N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2509337.png)

![Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2509338.png)

![N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509342.png)

![4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2509344.png)